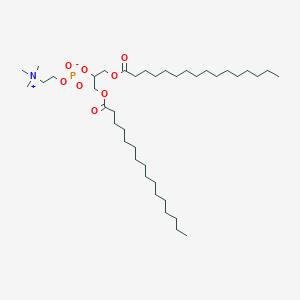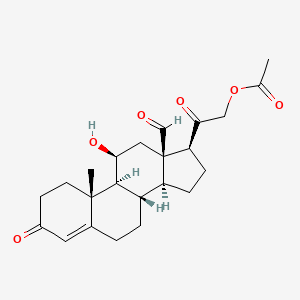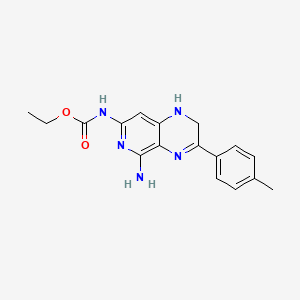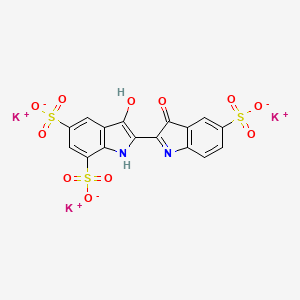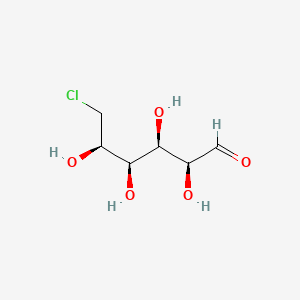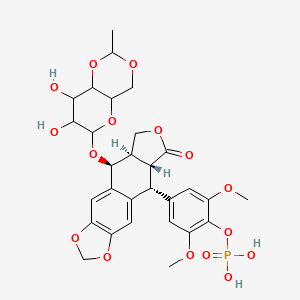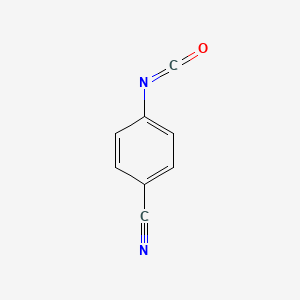
4-Isocyanatobenzonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Isocyanatobenzonitrile-related compounds involves several innovative methods, including the aminocyanation of arynes, which allows for the chemoselective incorporation of amino and cyano groups. This process is facilitated by the cleavage of inert N-CN bonds, yielding 1,2-bifunctional aminobenzonitriles, which are precursors to many important derivatives and pharmaceuticals (Rao & Zeng, 2014).
Molecular Structure Analysis
The molecular structure of 4-Isocyanatobenzonitrile derivatives is characterized by their ability to form stable complexes with other molecules. For instance, 4-aminobenzonitrile, a related compound, forms complexes with water, showcasing different hydrogen-bonded conformers. These structures provide insights into the intermolecular interactions and stability of such complexes (Sakota et al., 2002).
Chemical Reactions and Properties
4-Isocyanatobenzonitrile undergoes various chemical reactions that highlight its reactivity and versatility. The carbenic behavior of isocyanoamines, generated from the flash pyrolysis of certain precursors, illustrates the dynamic chemistry of isocyanate-related compounds, leading to rearrangements and the formation of new structures such as cyanamides and indazoles (Reichen & Wentrup, 1976).
Physical Properties Analysis
The physical properties of 4-Isocyanatobenzonitrile derivatives are influenced by their molecular structure. The synthesis and study of ester derivatives of hydroxybenzonitriles, for example, reveal the impact of molecular modifications on liquid-crystal transition temperatures, demonstrating the role of molecular design in determining the physical properties of these compounds (Kelly & Schad, 1984).
Chemical Properties Analysis
The chemical properties of 4-Isocyanatobenzonitrile and its derivatives are defined by their functional groups and reactivity. The conversion of hydroxybenzonitriles into oxyanions and the subsequent spectral and structural changes offer a window into the chemical behavior and reactivity of these compounds, providing a basis for further chemical transformations (Georgieva et al., 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
4-Isocyanatobenzonitrile is utilized in the synthesis of bioactive molecules. A study by Kardile and Kalyane (2010) demonstrated the preparation of thiomorpholine derivatives using 4-thiomorpholin-4ylbenzonitrile, which is derived from a reaction involving 4-isocyanatobenzonitrile. These derivatives showed promising antimicrobial activity (Kardile & Kalyane, 2010).
Thermophysical Properties
Jiménez et al. (2002) conducted a thermophysical study of nitrobenzonitriles, including 4-isocyanatobenzonitrile. They measured temperatures, enthalpies, and entropies of fusion processes for these compounds, providing valuable data for scientific research involving thermal properties of 4-isocyanatobenzonitrile (Jiménez et al., 2002).
Energetic and Structural Studies
The energetic and structural properties of monofluorobenzonitriles, including 4-fluorobenzonitrile, were investigated by Ribeiro da Silva et al. (2012). Their research provided insights into the standard molar enthalpies of formation and vapor-pressure studies, contributing to the understanding of the electronic properties of these compounds (Ribeiro da Silva et al., 2012).
Anti-inflammatory and Analgesic Activities
Sondhi et al. (2005) explored the synthesis of mono, bi, and tricyclic pyrimidine derivatives using 4-isocyanatobenzonitrile. Their study evaluated the anti-inflammatory and analgesic activities of these compounds, revealing significant biological effects at certain dosages (Sondhi et al., 2005).
Corrosion Inhibition Studies
Chaouiki et al. (2018) synthesized benzonitrile derivatives, including 4-isocyanatobenzonitrile, to evaluate their effectiveness as corrosion inhibitors for mild steel. Their results demonstrated excellent inhibition properties, contributing to industrial applications in corrosion prevention (Chaouiki et al., 2018).
Coordination Chemistry
Hu et al. (1996) studied tungsten complexes containing 4-isocyanatobenzonitrile. Their research provided valuable data on the coordination chemistry of these compounds, revealing insights into the electronic properties of the metal centers involved (Hu et al., 1996).
Eigenschaften
IUPAC Name |
4-isocyanatobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSXDZNUTPLDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068230 | |
| Record name | Benzonitrile, 4-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanophenyl isocyanate | |
CAS RN |
40465-45-0 | |
| Record name | 4-Cyanophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40465-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyanophenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040465450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzonitrile, 4-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isocyanatobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CYANOPHENYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOU22OT3BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


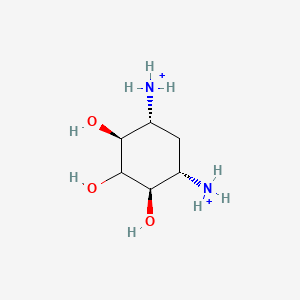

![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B1211081.png)
